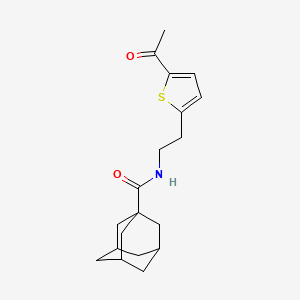

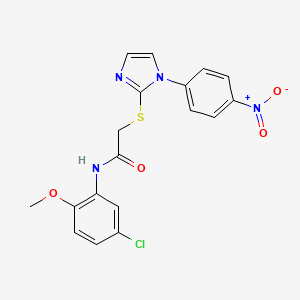

![molecular formula C9H10N6 B2513965 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 321533-96-4](/img/structure/B2513965.png)

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was reported that the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .

Scientific Research Applications

Antimicrobial Activities

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile derivatives have been explored for their antimicrobial properties. Studies have demonstrated the synthesis and characterization of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have shown promising antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

Synthesis and Characterization

The compound has been used in the development of scalable syntheses for potent kinase inhibitors, such as BMS-986236. This involved creating safer, more efficient synthesis processes and overcoming challenges like trace metal contamination (Arunachalam et al., 2019).

Antioxidant Properties

Research has also been conducted on derivatives of 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile for their antioxidant properties. This includes the synthesis and evaluation of new derivatives, their quantitative structure–activity relationships, and molecular docking studies (Bassyouni et al., 2012).

Structural Studies

Structural studies have been performed on the compound and its derivatives, including X-ray crystallography to confirm the structure of specific methyl derivatives and explore their potential applications in various fields (Kariuki et al., 2022).

Biological Activity

Derivatives of 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile have been synthesized and tested for their biological activities, including antimicrobial and antitumor properties. For example, pyrazole-based heterocycles have been investigated as potential antitumor agents (Farag et al., 2010).

Heterocyclic Synthesis

The compound plays a role in the synthesis of novel heterocyclic compounds, including fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These syntheses offer insights into the chemical behavior of the compound under different reaction conditions (Harb et al., 2005).

Safety and Hazards

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines . This suggests that these compounds may interact with targets that play crucial roles in cancer cell proliferation and survival.

Mode of Action

The exact mode of action of these compounds is currently unknown. It has been observed that similar 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that these compounds may interact with their targets to disrupt normal cell cycle progression, leading to programmed cell death.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in these compounds could potentially enhance their pharmacokinetic properties, as this heterocyclic ring is known to form hydrogen bonds with different targets, improving pharmacokinetics and toxicological properties .

Result of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that these compounds may lead to cell death in cancer cells.

properties

IUPAC Name |

5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c1-9(2,15-6-11-5-13-15)8-7(3-10)4-12-14-8/h4-6H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMWTNYPQRJGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NN1)C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

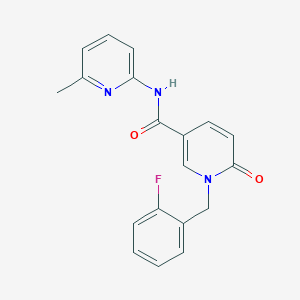

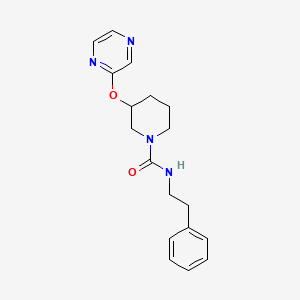

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

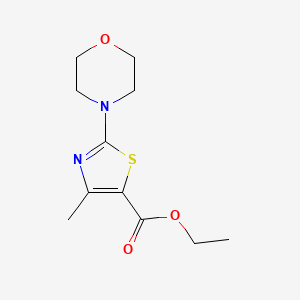

![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)

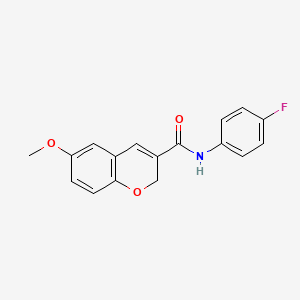

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

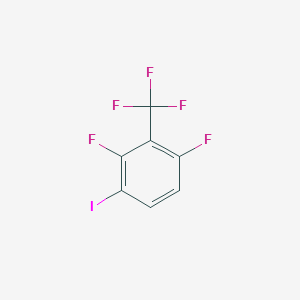

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

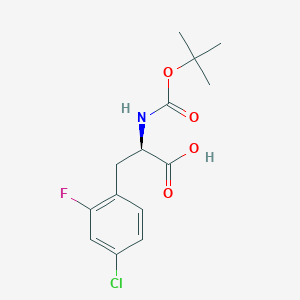

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)